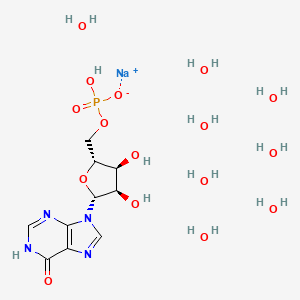
Inosine-5'-monophosphate sodium salt octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-5’-monophosphate sodium salt octahydrate is a purine nucleotide that serves as a precursor to guanosine monophosphate and adenosine monophosphate. It is commonly used as an umami tastant in the food industry and has significant roles in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate sodium salt octahydrate can be synthesized through the phosphorylation of inosine using phosphorylating agents under controlled conditions. The reaction typically involves the use of phosphoryl chloride or other phosphorylating reagents in an aqueous medium .
Industrial Production Methods: Industrial production often involves microbial fermentation processes. For instance, Corynebacterium ammoniagenes can be used to produce inosine, which is then phosphorylated to inosine-5’-monophosphate. This is followed by the addition of sodium ions to form the sodium salt .
Types of Reactions:
Oxidation: Inosine-5’-monophosphate can undergo oxidation to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Catalyzed by inosine-5’-monophosphate dehydrogenase in the presence of NAD+.
Reduction: Requires reducing agents like sodium borohydride.
Substitution: Typically involves nucleophiles such as hydroxylamine under basic conditions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside analogs depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Inosine-5’-monophosphate sodium salt octahydrate is widely used in scientific research:
Biology: Investigating nucleotide metabolism and its role in cellular processes.
Industry: Used as a flavor enhancer in the food industry due to its umami properties.
Wirkmechanismus
Inosine-5’-monophosphate sodium salt octahydrate acts as a precursor in the synthesis of guanosine monophosphate and adenosine monophosphate. It is converted to xanthosine monophosphate by inosine-5’-monophosphate dehydrogenase, a rate-limiting step in guanosine monophosphate synthesis. This pathway is crucial for DNA, RNA, and glycoprotein synthesis .
Vergleich Mit ähnlichen Verbindungen
- Guanosine-5’-monophosphate sodium salt
- Adenosine-5’-monophosphate sodium salt
- Xanthosine-5’-monophosphate sodium salt
Comparison: Inosine-5’-monophosphate sodium salt octahydrate is unique due to its dual role as a precursor for both guanosine monophosphate and adenosine monophosphate. This dual functionality makes it a versatile compound in biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C10H28N4NaO16P |
|---|---|
Molekulargewicht |
514.31 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;8*1H2/q;+1;;;;;;;;/p-1/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 |
InChI-Schlüssel |
OCGDRMQAJQUTKO-HCPZZMJLSA-M |
Isomerische SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















